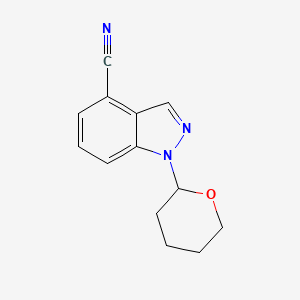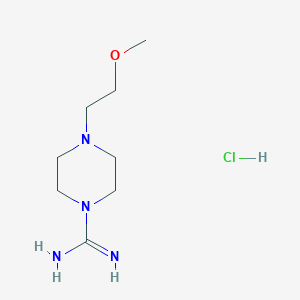
4-(2-Methoxyethyl)piperazine-1-carboximidamide hydrochloride
Übersicht
Beschreibung
“4-(2-Methoxyethyl)piperazine-1-carboximidamide hydrochloride” is a chemical compound. It is a derivative of piperazine, a six-membered ring with two nitrogen atoms .
Molecular Structure Analysis
The molecular formula of “4-(2-Methoxyethyl)piperazine-1-carboximidamide hydrochloride” is C7H16N2O . Its molecular weight is 144.21 .Physical And Chemical Properties Analysis
The physical and chemical properties of “4-(2-Methoxyethyl)piperazine-1-carboximidamide hydrochloride” include a boiling point of 193-194 °C, a density of 0.970 g/mL at 25 °C, and a refractive index of n20/D 1.4730 (lit.) .Wissenschaftliche Forschungsanwendungen
Synthesis and Biological Activity
Antimicrobial Activity
The synthesis of (2-substituted-4-methylthiazol-5-yl)(4-substituted piperazin-1-yl)methanone derivatives, involving piperazine structures, has shown moderate to good antimicrobial activity, indicating their potential in developing new antimicrobial agents (Mhaske, Shelke, Raundal, & Jadhav, 2014).
Rho Kinase Inhibition
A scalable synthesis process for a novel Rho kinase inhibitor, showcasing an unsymmetrical urea structure and derived from piperazine, emphasizes its potential application in treating central nervous system disorders (Wei, Chen, Yan, Li, Li, & Wang, 2016).
Fluorescent Ligands for Receptor Studies
The synthesis of "long-chain" 1-(2-methoxyphenyl)piperazine derivatives containing an environment-sensitive fluorescent moiety highlights their application in visualizing 5-HT1A receptors overexpressed in cells, aiding in receptor studies and drug development (Lacivita, Leopoldo, Masotti, Inglese, Berardi, Perrone, Ganguly, Jafurulla, & Chattopadhyay, 2009).
Peptide Derivatization for Mass Spectrometry
Piperazine-based derivatives have been used for the derivatization of carboxyl groups on peptides, significantly enhancing the ionization efficiency in mass spectrometry. This application is crucial for sensitive peptide and protein analysis (Qiao, Sun, Chen, Zhou, Yang, Liang, Zhang, & Zhang, 2011).
Antihyperglycemic Evaluation
Novel carboximidamides derived from cyanamides linked with pyrimidine moiety, which involve piperazine structures, have shown significant antihyperglycemic activity. These findings suggest their potential as therapeutic agents against diabetes (Moustafa, Ahmed, Khodairy, Mabied, Moustafa, & El-Sayed, 2021).
Safety And Hazards
Eigenschaften
IUPAC Name |
4-(2-methoxyethyl)piperazine-1-carboximidamide;hydrochloride | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H18N4O.ClH/c1-13-7-6-11-2-4-12(5-3-11)8(9)10;/h2-7H2,1H3,(H3,9,10);1H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NWTYBCWAWUAWEA-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COCCN1CCN(CC1)C(=N)N.Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H19ClN4O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
222.71 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
4-(2-Methoxyethyl)piperazine-1-carboximidamide hydrochloride | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



![tert-butyl N-[3-(aminomethyl)pentan-3-yl]carbamate](/img/structure/B1443496.png)
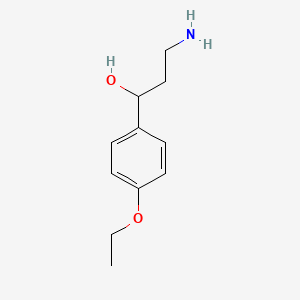
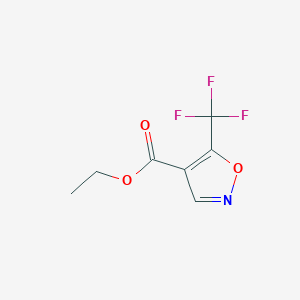
![2-[(2-Fluorophenyl)methoxy]pyridine-3-carboxylic acid](/img/structure/B1443505.png)
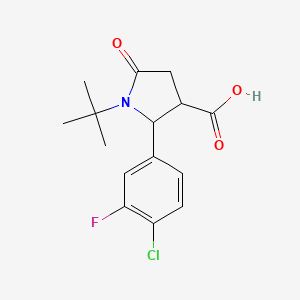
![1-(Pyrrolidin-1-ylmethyl)-6-azaspiro[2.5]octane](/img/structure/B1443508.png)
![[1-(2-fluorophenyl)-1H-pyrazol-3-yl]methanol](/img/structure/B1443509.png)


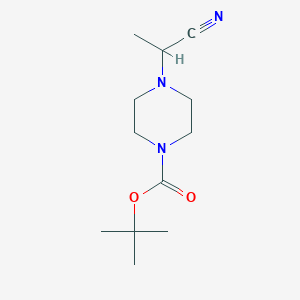
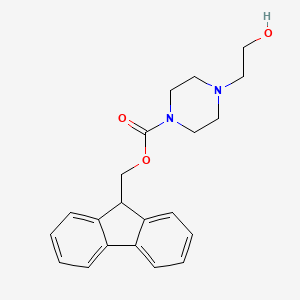
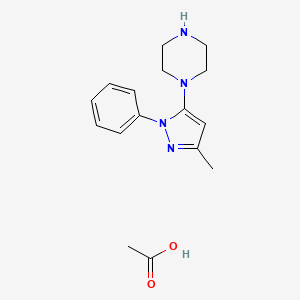
![4-Benzyl-4,5-dihydro-1H-benzo[f][1,4]oxazocin-6(3H)-one](/img/structure/B1443517.png)
